2-(2-Hydroxyacetyl)oxypropanoic acid
Overview
Description
2-(2-Hydroxyacetyl)oxypropanoic acid is a biodegradable functional polymer synthesized from the polymerization of lactic acid and glycolic acid. This compound is widely used in pharmaceuticals and medical engineering materials due to its biocompatibility, non-toxicity, and good plasticity .
Preparation Methods
2-(2-Hydroxyacetyl)oxypropanoic acid can be prepared via direct synthesis and ring-opening polymerization. The direct synthesis involves the polycondensation of lactic acid and glycolic acid . Industrial production methods often use ring-opening polymerization of lactide and glycolide, with catalysts such as tin 2-ethylhexanoate and initiators like 1-dodecanol . The reaction conditions, such as temperature and catalyst concentration, significantly affect the molecular weight and properties of the resulting polymer .
Chemical Reactions Analysis
2-(2-Hydroxyacetyl)oxypropanoic acid undergoes hydrolytic degradation, where water penetrates the polymer matrix, leading to the cleavage of ester bonds . This degradation process can be divided into four stages: hydration, initial degradation, constant degradation, and solubilization . The major products formed from these reactions are lactic acid and glycolic acid .
Scientific Research Applications
2-(2-Hydroxyacetyl)oxypropanoic acid has a wide range of scientific research applications. It is extensively used in drug delivery systems due to its biodegradability and ability to provide controlled release of active pharmaceutical ingredients . In the field of tissue engineering, it is used to create scaffolds that support cell growth and tissue regeneration . Additionally, it is employed in the development of nanoparticles for targeted drug delivery, particularly in cancer therapy .
Mechanism of Action
The mechanism of action of poly(lactic acid-co-glycolic acid) in drug delivery involves two principal mechanisms: drug diffusion from the polymer matrix during the initial release phase and drug release by the erosion of the polymer matrix during the later phase . The degradation process is autocatalyzed by the carboxylic end groups, leading to a gradual breakdown of the polymer and release of the encapsulated drug .
Comparison with Similar Compounds
2-(2-Hydroxyacetyl)oxypropanoic acid is often compared with other biodegradable polymers such as poly(lactic acid) and poly(glycolic acid). While poly(lactic acid) has a slower degradation rate and is more hydrophobic, poly(glycolic acid) degrades faster and is more hydrophilic . This compound combines the properties of both, offering a tunable degradation rate and improved mechanical properties . Other similar compounds include poly(ε-caprolactone), which has a slower degradation rate and is used in long-term drug delivery applications .
Properties
Molecular Formula |
C5H8O5 |
---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2-(2-hydroxyacetyl)oxypropanoic acid |
InChI |
InChI=1S/C5H8O5/c1-3(5(8)9)10-4(7)2-6/h3,6H,2H2,1H3,(H,8,9) |
InChI Key |
HKVBZVITUCIVRZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC(=O)CO |
Canonical SMILES |
CC(C(=O)O)OC(=O)CO |
Synonyms |
Acid Polyester, Glycolic-Lactic Dimethyldioxanedione Polymer with Dioxanedione Polymer Dioxanedione Polymer with Dimethyldioxanedione Polymer Glycolic Lactic Acid Polyester Glycolic-Lactic Acid Polyester Poly(Glycolide Lactide)Copolymer Poly(Lactide-Co-Glycolide) Poly(Lactide-Co-Glycoside) Polyester, Glycolic-Lactic Acid Polygalactin 910 Polyglactin Polyglactin 910 Vicryl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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